molecular formula C23H23N3O3 B14989696 5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14989696
M. Wt: 389.4 g/mol
InChI Key: RFENEBCOLGVIAD-UHFFFAOYSA-N
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Description

5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a benzyloxy and ethoxy substituted benzylamine group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzyloxy and ethoxy groups in 5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one imparts unique chemical and biological properties, making it distinct from other benzimidazole derivatives. These substituents can enhance the compound’s solubility, stability, and interactions with biological targets, potentially leading to improved efficacy in various applications.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

5-[(3-ethoxy-4-phenylmethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C23H23N3O3/c1-2-28-22-12-17(8-11-21(22)29-15-16-6-4-3-5-7-16)14-24-18-9-10-19-20(13-18)26-23(27)25-19/h3-13,24H,2,14-15H2,1H3,(H2,25,26,27)

InChI Key

RFENEBCOLGVIAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=CC=CC=C4

Origin of Product

United States

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